molecular formula C13H14N2O4 B12626517 Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate CAS No. 918446-49-8

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Cat. No.: B12626517
CAS No.: 918446-49-8
M. Wt: 262.26 g/mol
InChI Key: XPCJJXXIVZDQFR-UHFFFAOYSA-N
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Description

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is a substituted indole derivative characterized by a nitro group at the 7-position, a propyl chain at the 2-position, and a methyl ester at the 5-position. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, methyl 5-benzyloxy-1H-indole-2-carboxylate (compound 14 in ) shares similarities in ester functionalization and indole core, albeit with differing substituents .

Properties

CAS No.

918446-49-8

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-3-4-10-6-8-5-9(13(16)19-2)7-11(15(17)18)12(8)14-10/h5-7,14H,3-4H2,1-2H3

InChI Key

XPCJJXXIVZDQFR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The general synthetic route for methyl 7-nitro-2-propyl-1H-indole-5-carboxylate can be summarized as follows:

  • Formation of Indole Core : The indole structure is often synthesized from an appropriate precursor such as an aniline derivative.
  • Nitration : The introduction of the nitro group at the 7-position of the indole ring is typically achieved through electrophilic aromatic substitution.
  • Esterification : The carboxylic acid group is converted to a methyl ester using reagents such as diazomethane or methanol in the presence of acid catalysts.

Detailed Procedures

Formation of Indole Core

The synthesis begins with the condensation of a substituted aniline with a carbonyl compound (e.g., acetaldehyde) under acidic conditions to form the indole core. This step can be performed using various catalysts such as sulfuric acid or phosphoric acid.

Nitration Step

Once the indole core is formed, nitration can be conducted using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position (C7). This reaction must be carefully controlled to avoid over-nitration.

Esterification Process

The final step involves esterification where methyl alcohol reacts with the carboxylic acid group on the indole structure. The reaction can be facilitated by using diazomethane, which generates a reactive intermediate that readily forms the methyl ester.

Yields and Conditions

The yields for each step can vary significantly based on reaction conditions:

Step Typical Yield (%) Conditions
Formation of Indole Core 60-80 Acidic conditions
Nitration 70-90 Nitric/Sulfuric acid mixture
Esterification 80-95 Diazomethane or methanol under reflux

Research Findings

Recent studies have explored alternative methods for synthesizing this compound, focusing on optimizing yields and reducing environmental impact:

  • Solid-Supported Synthesis : A method utilizing solid-supported reagents has shown promise in improving reaction efficiency and simplifying purification processes.

  • Green Chemistry Approaches : Researchers are investigating solvent-free reactions and microwave-assisted synthesis to enhance yield while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 7-amino-2-propyl-1H-indole-5-carboxylate.

    Substitution: Various substituted indole derivatives.

    Hydrolysis: 7-nitro-2-propyl-1H-indole-5-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

1. Antiviral Activity

  • Recent studies have highlighted the potential of indole derivatives, including methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, as inhibitors of viral enzymes. For instance, indole derivatives have been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral life cycle. Research indicates that modifications to the indole structure can enhance binding affinity and inhibitory potency against integrase, suggesting that similar derivatives could be developed from this compound for antiviral therapies .

2. Enzyme Inhibition

  • Compounds based on the indole framework have been identified as allosteric inhibitors of key metabolic enzymes such as fructose-1,6-bisphosphatase. These inhibitors are of particular interest in diabetes management, as they can modulate glucose production in the liver . this compound may serve as a lead compound for developing novel inhibitors targeting similar metabolic pathways.

3. Anticancer Research

  • The indole structure has also been associated with anticancer properties. Studies suggest that various indole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival . this compound's structural characteristics could be exploited to create compounds with enhanced anticancer activity.

Case Studies

Study Focus Findings
Study on HIV Integrase InhibitorsEvaluated various indole derivativesIdentified key structural features that enhance binding and inhibition
Fructose-1,6-Bisphosphatase InhibitionAssessed indole derivatives for metabolic regulationHighlighted potential for managing diabetes through enzyme modulation
Anticancer Activity of IndolesInvestigated apoptosis induction in cancer cellsFound promising results indicating potential therapeutic applications

Mechanism of Action

The mechanism of action of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is primarily influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (¹³C-NMR, δ ppm) Biological Activity (If Reported)
Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate NO₂ (7), CH₂CH₂CH₃ (2), COOCH₃ (5) N/A N/A N/A
Methyl 5-benzyloxy-1H-indole-2-carboxylate (14) OCH₂Ph (5), COOCH₃ (2) 193–195 N/A Intermediate in indole synthesis
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole (4) COOEt (5), OAc (7) N/A N/A Synthetic precursor for fused indoles
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3), COOH (2) N/A N/A Research use (SDS data)

Key Observations :

  • Positional Effects : The nitro group at the 7-position (as in the target compound) is less common than substituents like acetoxy () or chloro (), which may influence electronic properties and intermolecular interactions .
  • Ester vs. Carboxylic Acid : The methyl ester at position 5 in the target compound contrasts with ethoxycarbonyl () and carboxylic acid () groups, affecting solubility and metabolic stability .
  • Alkyl Chain Impact : The propyl group at position 2 may enhance lipophilicity compared to methyl or benzyloxy substituents (e.g., compound 14 in ) .
NMR Spectral Trends

provides ¹³C-NMR data for a nitro-substituted indole derivative, where the nitro group (C-NO₂) resonates at δ 147.14 ppm. This aligns with typical nitro-indole shifts, suggesting that the target compound’s nitro group would exhibit similar deshielding effects . In contrast, acetoxy or ethoxycarbonyl groups (e.g., ) show distinct shifts due to electron-withdrawing effects .

Biological Activity

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a nitro group at the 7-position and a carboxylate ester at the 5-position enhances its chemical reactivity and biological activity.

Molecular Formula: C12_{12}H14_{14}N2_2O4_4

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit promising anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit key protein kinases involved in cancer progression, such as EGFR and HER2, leading to cell cycle arrest and apoptosis in cancer cell lines .

Table 1: Cytotoxicity Data of Indole Derivatives

CompoundCell LineIC50_{50} (μM)Mechanism of Action
6iMCF-76.10 ± 0.4Inhibition of kinases, apoptosis induction
6vMCF-76.49 ± 0.3Cell cycle arrest at G2/M phase
This compoundTBDTBDTBD

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to exhibit activity against various bacterial strains, suggesting that this compound may possess similar effects. The structural features that contribute to its lipophilicity could enhance its ability to penetrate microbial membranes .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to act as allosteric inhibitors for key metabolic enzymes, impacting pathways critical for cancer cell survival.
  • Induction of Apoptosis : The activation of apoptotic pathways through the upregulation of pro-apoptotic factors (e.g., Bax, caspase proteins) has been documented in related studies .
  • Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest at various phases, particularly G2/M, which is crucial for halting the proliferation of cancer cells .

Case Studies and Research Findings

A series of studies have assessed the biological activity of this compound and related compounds:

  • Cytotoxicity Studies : In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines, with IC50_{50} values comparable to established chemotherapeutic agents .
  • Structural Modifications : Research has indicated that modifications at specific positions on the indole scaffold can enhance biological activity, providing insights into structure-activity relationships (SAR) .

Q & A

Q. What safety precautions are critical when handling Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate in laboratory settings?

  • Methodological Answer : Use full PPE, including nitrile gloves, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards . Ensure local exhaust ventilation to avoid inhalation of dust/aerosols. Respiratory protection (e.g., P95 filters) is recommended if airborne concentrations exceed limits. Avoid skin contact by inspecting gloves prior to use and employing proper removal techniques . Dispose of contaminated materials via licensed waste management services .

Q. Which spectroscopic methods are optimal for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to assign substituent positions, focusing on nitro (-NO2_2) and propyl group splitting patterns. Compare chemical shifts with analogous indole esters (e.g., methyl indole-5-carboxylate, δ 7.8–8.2 ppm for nitro-substituted protons) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm1^{-1}) and nitro (asymmetric stretch ~1520 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z for C13_{13}H14_{14}N2_2O4_4: 286.0954).
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement, leveraging high-resolution data to resolve nitro group orientation .

Q. What solvent systems are effective for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Test mixed solvents like ethyl acetate/hexane or methanol/water. Optimize temperature gradients (e.g., slow cooling from 60°C to 4°C) to minimize impurities. Monitor crystal morphology under polarized light. For nitro-indole derivatives, DCM/hexane systems often yield high-purity crystals (>97%) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when assigning substituent positions in nitro-substituted indole derivatives?

  • Methodological Answer :
  • Perform 2D NMR (COSY, HSQC, HMBC) to correlate protons and carbons. For example, HMBC can link the nitro group’s meta-position protons to the indole ring carbons.
  • Compare with literature data for structurally similar compounds (e.g., methyl indole-5-carboxylate, where the ester group deshields adjacent protons ).
  • Use computational chemistry (DFT) to predict chemical shifts and validate assignments .

Q. What strategies mitigate byproduct formation during the nitration of 2-propyl-1H-indole-5-carboxylate precursors?

  • Methodological Answer :
  • Control reaction temperature (<0°C) to suppress polynitration. Use mixed acid (HNO3_3/H2_2SO4_4) with slow reagent addition.
  • Monitor reaction progress via TLC (silica gel, eluent: 3:1 hexane/ethyl acetate). Quench excess nitrating agent with ice-cold NaHCO3_3.
  • Purify crude products via flash chromatography (gradient elution, 5–20% ethyl acetate in hexane) to isolate mono-nitrated product .

Q. How does the nitro group’s electron-withdrawing effect influence regioselectivity in subsequent indole functionalization?

  • Methodological Answer :
  • The nitro group directs electrophilic substitution to the para position relative to itself. For example, bromination with NBS in DMF will favor C-4 over C-6 .
  • Kinetic vs. thermodynamic control: At low temperatures, nitro groups stabilize transition states for meta-substitution, while higher temperatures may shift selectivity.
  • Validate using computational models (e.g., Fukui indices) to predict reactive sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

  • Methodological Answer :
  • Compare experimental data (e.g., DSC/TGA) with predicted values from software (e.g., ChemAxon). Differences >5°C may indicate polymorphic forms or impurities.
  • Recrystallize from alternative solvents (e.g., acetone vs. ethanol) to isolate stable polymorphs.
  • Cross-reference with structurally similar compounds (e.g., methyl indole-5-carboxylate, mp 208–210°C ).

Experimental Design

Q. What reaction conditions optimize the esterification of 7-nitro-2-propyl-1H-indole-5-carboxylic acid?

  • Methodological Answer :
  • Use Fischer esterification: Reflux the acid in methanol with H2_2SO4_4 (5 mol%) for 12 hours. Monitor conversion via 1H^1 \text{H}-NMR (disappearance of carboxylic acid proton at δ 10–12 ppm).
  • Alternative: Employ DCC/DMAP coupling with methyl alcohol for milder conditions (0°C to RT, 4 hours) .

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